Dopamine Transporter (DAT) Inhibition: Direct IC50 Comparison of d-threo Ethylphenidate Versus Cocaine
The d-threo enantiomer of ethylphenidate (reported as (+)-2) exhibits a 13.6-fold higher potency for dopamine reuptake inhibition compared to cocaine. This represents a direct, quantitative differentiation within the same experimental system [1].
| Evidence Dimension | Dopamine reuptake inhibition (IC50) |
|---|---|
| Target Compound Data | 27 nM for d-threo ethylphenidate |
| Comparator Or Baseline | 367 nM for cocaine; 1730 nM for l-threo ethylphenidate |
| Quantified Difference | 13.6-fold more potent than cocaine; 64-fold more potent than the l-threo enantiomer |
| Conditions | In vitro dopamine reuptake inhibition assay using synaptosomal preparations (2005) |
Why This Matters
This 13.6-fold potency difference relative to cocaine in the same assay provides a clear quantitative benchmark for experimental planning and ensures that substitution with cocaine would require substantial dose adjustment, introducing confounding variables in comparative studies.
- [1] Patrick, K. S., Williard, R. L., VanWert, A. L., Dowd, J. J., Oatis, J. E., & Middaugh, L. D. (2005). Synthesis and pharmacology of ethylphenidate enantiomers: the human transesterification metabolite of methylphenidate and ethanol. Journal of Medicinal Chemistry, 48(8), 2876–2881. PMID: 15828826. View Source
